7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Description
Molecular Formula: C₁₃H₁₈BN₃O₂
Molecular Weight: 259.118 g/mol
CAS Registry Number: 1626335-94-1
ChemSpider ID: 44254249
Key Features:
This compound is a boronic ester derivative of 1H-indazol-3-amine, featuring a pinacol-protected boronate group at the 7-position of the indazole ring. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)16-17-11(8)15/h5-7H,1-4H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGUVGDDCFPANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions. These reactions involve the exchange of a boron atom with another atom, often a halogen, which can lead to the formation of new carbon-carbon bonds.
Biochemical Pathways
Boronic esters are known to be involved in various biochemical reactions, including catalytic protodeboronation. This process involves the removal of a boron atom from the boronic ester, which can lead to changes in the structure and function of the molecule.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions. For instance, the susceptibility of boronic pinacol esters to hydrolysis is known to be influenced by pH, which can accelerate the rate of reaction at physiological pH. This could potentially impact the stability and efficacy of the compound in a biological environment.
Biochemical Analysis
Biochemical Properties
3-Amino-1H-indazole-7-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The boronic acid group in the compound is particularly effective in forming reversible covalent bonds with serine and threonine residues in enzymes, which are common in the active sites of many proteases and kinases.
Cellular Effects
The effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, 3-Amino-1H-indazole-7-boronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction can lead to the inhibition of enzyme function, which in turn affects various biochemical pathways. Additionally, the compound can bind to specific proteins and alter their conformation, thereby modulating their activity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of water or other reactive species. This degradation can lead to a decrease in the compound’s efficacy and changes in its biological activity.
Dosage Effects in Animal Models
The effects of 3-Amino-1H-indazole-7-boronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
3-Amino-1H-indazole-7-boronic acid pinacol ester is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effects of the compound. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of 3-Amino-1H-indazole-7-boronic acid pinacol ester within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution within the cell. The localization and accumulation of the compound in specific cellular compartments can influence its activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 3-Amino-1H-indazole-7-boronic acid pinacol ester is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical information:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHBNO |
| Molecular Weight | 275.11 g/mol |
| CAS Number | 2189684-53-3 |
The biological activity of this compound has been linked to its role as a potential inhibitor of various cellular pathways implicated in cancer progression.
- Tubulin Inhibition : Similar compounds have shown efficacy in disrupting microtubule dynamics by binding to the colchicine site on tubulin. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
- Aromatase Inhibition : The compound may also exhibit aromatase inhibitory activity, which is crucial for estrogen-dependent cancers like breast cancer .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of indazole compounds can significantly inhibit cell proliferation in various cancer cell lines. For example:
- MCF-7 Cells : The compound showed an IC value indicating potent antiproliferative activity against MCF-7 breast cancer cells .
- MDA-MB-231 Cells : The compound also exhibited activity against triple-negative breast cancer cells (MDA-MB-231), suggesting a broad spectrum of action against different breast cancer subtypes .
Case Studies
Several case studies have highlighted the potential of indazole derivatives in cancer treatment:
- Study on Tubulin Binding : A study reported that indazole derivatives could bind effectively to tubulin and induce mitotic catastrophe in MCF-7 cells. The immunofluorescence analysis confirmed the targeting of tubulin and subsequent multinucleation as a marker for cell death .
- Dual Action Compounds : Research has identified compounds that not only inhibit tubulin polymerization but also act as aromatase inhibitors. These dual-action properties enhance their therapeutic potential against estrogen receptor-positive tumors .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares structural analogues of the target compound, emphasizing substituent positions, molecular variations, and applications:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
